molecular formula C5H10N2O2 B1221510 N-Nitroso-3-hydroxypiperidine CAS No. 55556-85-9

N-Nitroso-3-hydroxypiperidine

Cat. No.: B1221510
CAS No.: 55556-85-9
M. Wt: 130.15 g/mol
InChI Key: QCVPQZJTIBYSOX-UHFFFAOYSA-N
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Description

N-Nitroso-3-hydroxypiperidine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Nitroso-3-hydroxypiperidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves cytochrome P450 enzymes, which are responsible for the metabolic activation of this compound. This compound undergoes α-hydroxylation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can result in the modification of proteins and DNA, potentially leading to mutagenic and carcinogenic effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it has been identified as a potent esophageal carcinogen in rats . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of DNA adducts, which can interfere with normal cellular processes and promote carcinogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules, such as proteins and DNA . The binding interactions can result in enzyme inhibition or activation, as well as changes in gene expression. For instance, the formation of DNA adducts can cause mutations and disrupt normal cellular functions, contributing to the carcinogenic potential of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the formation of DNA adducts and other reactive intermediates can persist over time, leading to sustained cellular damage and an increased risk of carcinogenesis . Additionally, the stability of this compound in various experimental conditions can affect its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause minimal cellular damage, while higher doses can lead to significant toxic and adverse effects . For example, high doses of this compound have been associated with increased DNA damage and a higher incidence of tumors in animal studies . Understanding the dosage effects is crucial for assessing the potential risks and benefits of this compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The key metabolic activation pathway is α-hydroxylation, which leads to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in the modification of proteins and DNA. The metabolic pathways of this compound are essential for understanding its biochemical properties and potential effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be taken up by cells and distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound within specific tissues can impact its overall activity and function.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and potential effects on cellular processes.

Biological Activity

N-Nitroso-3-hydroxypiperidine (NHP) is a nitrosamine compound that has garnered attention due to its significant biological activity, particularly in relation to mutagenicity and potential carcinogenicity. This article delves into the biological effects, mechanisms of action, and relevant research findings surrounding NHP.

Chemical Structure and Properties

NHP is characterized by a piperidine ring with a hydroxyl group and a nitroso group attached. Its molecular formula is C5_5H10_10N2_2O2_2. The presence of the hydroxyl group distinguishes it from other nitrosamines, potentially influencing its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

  • Interaction with Cellular Macromolecules :
    • NHP exhibits significant reactivity with proteins and nucleic acids, which can lead to mutagenic effects. This is primarily due to its ability to form DNA adducts, which are alterations in DNA structure that can disrupt normal cellular functions .
    • The compound has been shown to interact with cytochrome P450 enzymes, critical for drug metabolism and detoxification processes. This interaction may alter the metabolism of various drugs, leading to increased toxicity or altered efficacy.
  • Genotoxicity :
    • The genotoxic potential of NHP has been established through various studies demonstrating its ability to induce mutations in genetic material. The primary mode of action involves metabolic activation leading to the formation of reactive intermediates that can bind to DNA .
    • Case studies indicate that exposure to NHP can lead to significant DNA damage in laboratory animal models, raising concerns about its carcinogenic potential .

Case Studies

  • Animal Studies : Research involving Syrian golden hamsters exposed to NHP revealed the formation of specific DNA adducts, such as O6_6-methylguanine (O6_6-Me-Gua), which are known markers of genotoxicity. These adducts were found predominantly in the liver, indicating that this organ is a primary site for NHP-induced carcinogenesis .
  • In Vitro Studies : In vitro assays have demonstrated that NHP can induce mutations in various cell lines. For instance, studies using V79 cells showed dose-dependent increases in mutation frequency when exposed to NHP under metabolic activation conditions .

Summary of Key Research Findings

Study TypeFindings
Animal StudiesFormation of O6_6-Me-Gua adducts in liver; significant DNA damage observed
In Vitro AssaysInduction of mutations in V79 cells; dose-dependent response noted
Interaction StudiesAltered activity of cytochrome P450 enzymes affecting drug metabolism

Potential Therapeutic Applications

Despite its potential hazards, NHP's unique chemical structure may also offer therapeutic possibilities. Its interactions with cytochrome P450 enzymes suggest it could be explored as a precursor in drug synthesis or as part of a strategy for targeted drug delivery systems.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Nitroso-3-hydroxypiperidine is characterized by its unique structure, which includes a hydroxyl group attached to a piperidine ring. This structural feature influences its reactivity and biological interactions, making it distinct from other nitrosamines. The compound's ability to interact with cellular macromolecules is particularly notable, as it can affect enzyme activity, particularly involving cytochrome P450 enzymes that are crucial for drug metabolism and detoxification processes.

Scientific Research Applications

  • Carcinogenicity Studies :
    • This compound has been extensively studied for its potential carcinogenic properties. Research indicates that it can induce mutagenic effects through interactions with DNA and proteins, raising concerns about its role in cancer development .
    • A study highlighted the dose-response relationship of N-nitroso compounds in animal models, providing insights into their carcinogenic potential .
  • Biochemical Interaction Studies :
    • The compound has been used to investigate the biochemical pathways involved in nitrosamine metabolism and their subsequent interactions with DNA. These studies contribute to understanding how such compounds can lead to genetic mutations and cancer .
  • Toxicological Assessments :
    • This compound has been included in toxicological assessments to evaluate its effects on various biological systems. For instance, it has been shown to influence liver enzyme activities and induce structural changes in cellular components under specific conditions .
  • Pharmacological Research :
    • The compound's interaction with cytochrome P450 enzymes makes it a candidate for studying drug metabolism. Understanding how this compound affects these enzymes can aid in predicting drug interactions and toxicity profiles.

Case Study 1: Carcinogenicity in Animal Models

A significant study examined the carcinogenic effects of this compound in rats. The findings demonstrated a clear dose-dependent relationship between exposure levels and tumor incidence, particularly in the liver and respiratory tract. This study emphasized the need for regulatory scrutiny regarding exposure limits in food products and consumer products containing nitrosamines .

Case Study 2: Biochemical Pathway Analysis

Research conducted on the metabolic activation of this compound revealed that it forms DNA adducts upon metabolic conversion. These adducts were linked to mutagenic outcomes, underscoring the compound's potential as a model for studying nitrosamine-induced carcinogenesis .

Comparative Analysis Table

Compound NameStructure FeaturesUnique Properties
This compoundHydroxyl group on piperidine ringInfluences enzyme activity; potential carcinogen
N-NitrosopiperidinePiperidine ring with a nitroso groupStrongly carcinogenic; widely studied
N-Nitroso-N-methylpyrrolidinePyrrolidine ring instead of piperidineExhibits different biological activities
N-NitrosodiethylamineTwo ethyl groups attached to nitrogenCommonly studied for mutagenic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Nitroso-3-hydroxypiperidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitrosation of 3-hydroxypiperidine using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Reaction parameters such as pH (ideally 2–4), temperature (0–5°C to minimize side reactions), and stoichiometric ratios of nitrosating agents should be optimized. Kinetic studies suggest using catalytic agents (e.g., thiocyanate ions) to accelerate nitrosation rates . Validate purity via HPLC with UV detection (λ = 230–240 nm) or GC-MS using a polar capillary column (e.g., DB-WAX).

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and REACH guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid proximity to amines or nitrosating agents to prevent unintended reactions .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS (MRM mode) or GC-TEA (Thermal Energy Analyzer) for specificity. For non-volatile impurities, use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water:acetonitrile with 0.1% formic acid). Calibrate against certified reference standards to ensure accuracy .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability and degradation pathways of this compound?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal that degradation occurs via denitrosation or hydroxyl group oxidation. Monitor degradation products (e.g., 3-hydroxypiperidine, nitrous oxide) using LC-HRMS. At pH > 7, base-catalyzed hydrolysis dominates, while acidic conditions favor thermal denitrosation. Use Arrhenius modeling to predict shelf-life .

Q. What experimental strategies can resolve contradictions in carcinogenicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Address discrepancies by:

  • Dose-Response Analysis : Use the Ames test (TA100 strain) with metabolic activation (S9 fraction) for mutagenicity screening.
  • In Vivo Validation : Conduct rodent bioassays with controlled dosing regimens (oral/gavage) and histopathological examination.
  • Mechanistic Studies : Apply COMET assays or γ-H2AX foci analysis to assess DNA damage specificity .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Use DFT (Density Functional Theory) to calculate electrophilicity indices and nitroso group reactivity. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with cytochrome P450 enzymes or DNA bases. Validate predictions with in vitro microsomal assays (e.g., NADPH-dependent metabolic activation) .

Q. What methodologies detect and quantify this compound in complex matrices like biological fluids or environmental samples?

  • Methodological Answer : For biological matrices (e.g., plasma), use SPE (Solid-Phase Extraction) with mixed-mode sorbents (e.g., Oasis MCX) followed by LC-MS/MS. In environmental samples, employ EPA Method 521 for GC-NCI-MS (Negative Chemical Ionization) with isotope dilution (e.g., ¹⁵N-labeled internal standards) to correct for matrix effects .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies in nitrosation kinetics reported for tertiary amines like 3-hydroxypiperidine?

  • Methodological Answer : Reconcile variations by standardizing reaction conditions (e.g., buffer ionic strength, nitrosating agent purity). Use stopped-flow spectrophotometry to measure real-time kinetics. Compare data across multiple labs using inter-laboratory validation protocols .

Q. What statistical approaches are recommended for meta-analysis of conflicting toxicological datasets?

  • Methodological Answer : Apply random-effects models to account for heterogeneity. Use sensitivity analysis to evaluate outlier studies. Tools like RevMan or R’s metafor package can pool data and calculate weighted effect sizes .

Properties

IUPAC Name

1-nitrosopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVPQZJTIBYSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875580
Record name N-Nitroso-3-hydroxypiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000225 [mmHg]
Record name N-Nitroso-3-hydroxypiperidine
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CAS No.

55556-85-9
Record name 1-Nitroso-3-piperidinol
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Record name N-Nitroso-3-hydroxypiperidine
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Record name N-Nitroso-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

N-Nitroso-3-hydroxypiperidine
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N-Nitroso-3-hydroxypiperidine

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